iron(3+);phthalate

Description

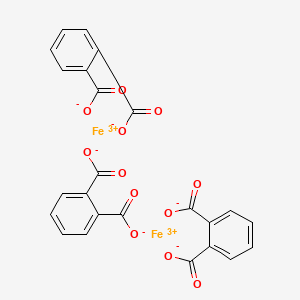

Iron(III) phthalate (B1215562) is a chemical compound formed from the coordination of iron(III) ions with phthalate anions, which are derived from phthalic acid. This interaction typically results in the formation of coordination polymers or metal-organic frameworks (MOFs), where the phthalate ligand acts as a linker, bridging multiple iron centers to create one-, two-, or three-dimensional structures. The synthesis of these materials generally involves the reaction of an iron(III) salt with phthalic acid in a suitable solvent. researchgate.net The resulting structures and their properties can be influenced by reaction conditions such as temperature, solvent, and the presence of other modulating agents.

The study of coordination compounds dates back to antiquity, with pigments like Prussian blue being early examples. wiley-vch.de However, the systematic investigation of these compounds, particularly those involving metal-carboxylate interactions, is a more recent development. The foundations of modern coordination chemistry were laid in the late 19th and early 20th centuries.

Organoiron chemistry began with the discovery of pentacarbonyliron in 1891. wiley-vch.de The broader field of iron catalysis gained prominence with the Reppe synthesis. While early work on coordination chemistry focused on ammine complexes of metals like cobalt and platinum, the study of metal carboxylates, including those of iron, gradually evolved. Iron(III) carboxylates were recognized for their potential to form polynuclear clusters, often featuring oxo-centered triangular structures. These compounds became important models for understanding magnetic exchange interactions between metal centers. The investigation into dicarboxylic acid complexes of iron(III), including those with phthalic acid, in the latter half of the 20th century, further expanded the understanding of how these ligands could be used to create polymeric materials with interesting magnetic properties.

Phthalate, the dianion of phthalic acid (ortho-benzenedicarboxylic acid), is a versatile ligand in the design of coordination polymers due to its structural characteristics. The two carboxylate groups, positioned on adjacent carbon atoms of the benzene (B151609) ring, can adopt various coordination modes. They can bind to a single metal ion in a chelating fashion or, more commonly, bridge two or more metal centers, leading to the formation of extended networks.

The relatively rigid nature of the phenyl ring in the phthalate ligand imparts a degree of predictability to the resulting structures, while the rotational freedom of the carboxylate groups allows for flexibility in the coordination geometry around the iron(III) center. In the context of iron(III) complexation, the hard oxygen donor atoms of the carboxylate groups form stable coordination bonds with the hard Lewis acidic Fe(III) ion. The specific coordination mode of the phthalate ligand—whether monodentate, bidentate chelating, or bidentate bridging—plays a crucial role in determining the dimensionality and topology of the final iron(III) phthalate architecture. This ability to form diverse and stable structures makes the phthalate ligand a significant component in the crystal engineering of functional iron-based coordination polymers.

The unique structural and electronic properties of iron(III) phthalate complexes have led to their exploration in several advanced research areas. These materials are of particular interest as magnetic materials and catalysts. researchgate.net

The presence of paramagnetic high-spin iron(III) centers in close proximity within a coordination polymer can lead to interesting magnetic phenomena, including antiferromagnetic or ferromagnetic coupling between the metal ions. The study of these magnetic properties contributes to the fundamental understanding of magnetism at the molecular level and the development of new magnetic materials.

In the field of catalysis, iron-based materials are attractive due to the low cost, abundance, and low toxicity of iron. Iron(III) phthalate and related metal-organic frameworks can serve as catalysts or catalyst supports. Their porous structures can provide high surface areas and accessible active sites for catalytic reactions. Research has explored their potential in various oxidation reactions, leveraging the redox activity of the iron centers. researchgate.net

Detailed Research Findings

Magnetic Properties of Iron(III) Phthalate Complexes

A notable study in 1980 investigated the magnetic properties of iron(III) complexes with several dicarboxylic acids, including phthalic acid. The synthesized iron(III) phthalate complex was characterized by variable-temperature magnetic susceptibility measurements. The data revealed complex magnetic behavior indicative of intramolecular and intermolecular spin-exchange effects between the iron(III) centers.

| Compound | Magnetic Susceptibility Model Parameter | Value |

|---|---|---|

| Iron(III) o-phthalate Complex | Intratrimer Exchange Parameter (J) | -30.0 cm⁻¹ |

| Intertrimer Exchange Parameter (J') | -0.7 cm⁻¹ |

This table presents the magnetic exchange parameters for an iron(III) ortho-phthalate complex as determined by fitting the experimental magnetic susceptibility data to a theoretical model. The negative values indicate antiferromagnetic coupling between the iron(III) ions.

Catalytic Activity in Oxidation Reactions

While specific catalytic data for iron(III) ortho-phthalate is limited in readily available literature, related iron-dicarboxylate systems have shown significant catalytic activity. For instance, iron-loaded activated carbon has been used as a catalyst in the heterogeneous catalytic ozonation of dibutyl phthalate (DBP), a common environmental pollutant. The presence of iron on the catalyst surface was found to significantly enhance the degradation of DBP by promoting the formation of highly reactive hydroxyl radicals.

| Catalyst System | Pollutant | Reaction Conditions | Key Finding |

|---|---|---|---|

| Iron-loaded Activated Carbon / Ozone | Dibutyl Phthalate (DBP) | Aqueous solution, varying pH and catalyst dosage | A catalyst dosage of 100 mg/L improved DBP removal by 46% compared to ozonation alone. |

This table summarizes the findings on the catalytic ozonation of dibutyl phthalate using an iron-based catalyst, demonstrating the potential of iron complexes in environmental remediation applications.

Structure

3D Structure of Parent

Properties

CAS No. |

52118-12-4 |

|---|---|

Molecular Formula |

C24H12Fe2O12 |

Molecular Weight |

604.0 g/mol |

IUPAC Name |

iron(3+);phthalate |

InChI |

InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |

InChI Key |

TZUOAFAFVLCVOL-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Iron Iii Phthalate Complexes

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal syntheses are the most prevalent methods for producing crystalline iron(III) phthalate (B1215562) coordination polymers and MOFs. au.dk These techniques involve the reaction of an iron(III) salt and a phthalate-based ligand in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, under autogenous pressure at temperatures above the solvent's boiling point. chalmers.se

Parameters Governing Crystallinity and Morphology of Iron(III) Phthalate Coordination Polymers

The crystallinity and morphology of the resulting iron(III) phthalate materials are dictated by a delicate interplay of several experimental parameters. Temperature is a critical factor; for instance, in the synthesis of iron(III) terephthalate (B1205515) MOFs, distinct phases can be selectively crystallized by fine-tuning the temperature. At 80°C, MOF-235 is the sole product, whereas at 85°C and 90°C, only MIL-101 forms. nih.govrsc.org The duration of the synthesis also plays a crucial role. In solvothermal synthesis of iron oxide nanoparticles, which shares mechanistic similarities, the particle size and morphology evolve with increasing reaction time, with particles growing larger and more spherical over time. researchgate.net The pH of the reaction mixture can also influence the final structure and is a key parameter in controlling precipitation and crystallization processes. chalmers.se

Role of Solvent Systems and Precursor Ratios in Directed Synthesis

The choice of solvent is a determining factor in the phase selection of iron(III) phthalate-based MOFs. In the microwave-assisted synthesis of iron(III) aminoterephthalate MOFs, the reaction medium was identified as the primary variable influencing the final product. nih.gov For example, pure MIL-101-NH2 was obtained in water, while MIL-88-NH2 was the predominant phase in ethanol (B145695). nih.gov In conventional solvothermal synthesis of iron(III) terephthalate MOFs, a mixed-solvent system of dimethylformamide (DMF) and ethanol is often used. chalmers.se The ratio of these solvents can significantly impact the product's phase purity; a 3:1 DMF:ethanol ratio was found to yield a nearly pure MOF-235 product. nih.govrsc.org

The molar ratio of the iron(III) precursor to the phthalate linker is another critical parameter for directing the synthesis towards a specific structure. In the case of iron(III) terephthalate MOFs, different Fe(III):terephthalic acid (TPA) ratios have been explored. Ratios of 1:1, 4:3 (stoichiometric), and 3:5 have been shown to influence not only the resulting phase but also the product yield and surface area. chalmers.se A stoichiometric 4:3 Fe(III):TPA ratio, in conjunction with a 3:1 DMF:ethanol solvent ratio, was found to be optimal for producing a nearly pure MOF-235 phase. nih.govrsc.org

The following table summarizes the influence of solvent and precursor ratios on the synthesis of different iron(III) phthalate-related MOFs.

| Target Product | Iron Precursor | Ligand | Solvent System | Fe(III):Ligand Ratio | Temperature (°C) | Outcome |

| MOF-235(Fe) | FeCl₃·6H₂O | Terephthalic Acid | DMF:Ethanol (3:1) | 4:3 | 80 | Nearly pure MOF-235 with 67% yield. nih.govrsc.org |

| MIL-101(Fe) | FeCl₃·6H₂O | Terephthalic Acid | DMF | 1:1 | 150 (Microwave) | High surface area MIL-101(Fe). chalmers.se |

| MIL-101-NH₂ | FeCl₃ | 2-Aminoterephthalic Acid | Water | Not specified | 150 (Microwave) | Pure MIL-101-NH₂ phase. nih.gov |

| MIL-88B-NH₂ | FeCl₃ | 2-Aminoterephthalic Acid | Ethanol | Not specified | 150 (Microwave) | Predominantly MIL-88B-NH₂ phase. nih.gov |

Precipitation and Co-precipitation Routes for Iron(III) Phthalate Structures

Precipitation and co-precipitation are straightforward and widely used methods for synthesizing iron-based materials, typically by inducing the precipitation of iron ions from a solution through the addition of a precipitating agent. nih.gov In the context of iron(III) phthalate, this would involve reacting a soluble iron(III) salt with a solution of a phthalate salt, leading to the precipitation of the less soluble iron(III) phthalate complex.

Co-precipitation is a variation where other ions are simultaneously precipitated with the target compound. nih.gov This method is particularly useful for creating mixed-metal phthalate structures or for doping the iron(III) phthalate with other metal ions. The key parameters controlling the outcome of precipitation and co-precipitation syntheses include the pH of the solution, the rate of addition of the precipitating agent, the reaction temperature, and the stirring speed. nih.gov For instance, in the co-precipitation of iron oxide nanoparticles, a rapid increase in pH leads to the formation of different intermediate phases before the final product is obtained. rsc.org While less common for producing highly crystalline MOFs compared to solvothermal methods, precipitation can be an effective route for generating amorphous or nanocrystalline iron(III) phthalate materials.

Microwave-Assisted Synthesis of Iron(III) Phthalate-Related Materials

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional solvothermal methods for producing iron(III) phthalate-based MOFs. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times, faster crystallization kinetics, and often, improved product yields. rsc.orgmdpi.com

A systematic study on the microwave-assisted synthesis of iron(III) aminoterephthalate MOFs demonstrated the influence of various reaction parameters, including time, temperature, precursor concentration, and the reaction medium. researchgate.net This method allows for the rapid evaluation of different synthetic conditions to selectively target specific MOF phases such as MIL-101-NH2, MIL-88B-NH2, and MIL-53-NH2. nih.gov The homogeneous heating provided by microwaves can lead to more uniform nucleation and crystal growth, offering better control over the particle size and morphology of the final product. nih.gov

The table below provides examples of conditions used in the microwave-assisted synthesis of iron(III) aminoterephthalate MOFs.

| Target Product | Solvent | Temperature (°C) | Time (min) | Outcome |

| MIL-53-NH₂ | Water | 150 | 5 | First reported microwave-assisted synthesis in water. nih.gov |

| MIL-101-NH₂ | Water | 150 | 5-60 | Pure phase obtained. researchgate.net |

| MIL-88B-NH₂ | Ethanol | 150 | 5 | Predominant phase. researchgate.net |

| MIL-101-NH₂ | DMF | 150 | >5 | Favored phase, though longer times needed for crystallinity. researchgate.net |

Controlled Fabrication of Iron(III) Phthalate-Based Metal-Organic Frameworks (MOFs)

The fabrication of iron(III) phthalate-based MOFs with tailored properties requires precise control over the self-assembly process of the iron clusters and phthalate linkers. This control can be achieved through various strategies, including the use of templates and the functionalization of the organic linkers.

Templating Strategies and Linker Functionalization

Templating strategies involve the use of additional molecules or ions to direct the formation of a specific MOF structure. researchgate.net These templates can influence the pore structure and topology of the resulting framework. rsc.org While less explored specifically for simple iron(III) phthalate, in the broader context of iron-based MOFs, templates such as surfactants (e.g., cetyltrimethylammonium bromide) and block copolymers (e.g., Pluronic F-127) have been used to synthesize mesoporous structures with improved crystallinity and surface area. au.dk The template essentially acts as a scaffold around which the MOF framework grows, and it is typically removed after synthesis to expose the porous structure.

Linker functionalization is a powerful tool for tuning the properties of MOFs. rsc.org By introducing specific functional groups onto the phthalate backbone, one can modify the chemical environment within the pores of the MOF. nih.gov This can be used to enhance properties such as adsorption selectivity or catalytic activity. For example, the incorporation of amino (-NH2) or nitro (-NO2) groups onto the linker has been shown to be well-tolerated in the formation of certain iron-based MOF topologies. rsc.org This strategy of "linker engineering" allows for the rational design of iron(III) phthalate MOFs with desired functionalities. researchgate.net The functionalization of linkers can also impact the hydrophilicity of the MOF, which is crucial for applications involving water. mdpi.com

Green Chemistry Principles in Iron(III) Phthalate Synthesis

The integration of green chemistry principles into the synthesis of iron(III) phthalate complexes is an increasingly important area of research, aiming to develop more environmentally sustainable and efficient manufacturing processes. sigmaaldrich.comnih.govjddhs.com These principles focus on minimizing waste, utilizing less hazardous chemicals, and improving energy efficiency. sigmaaldrich.comnih.gov

A key green approach is the adoption of alternative solvents or solvent-free reaction conditions. Traditional syntheses of related iron complexes, such as iron phthalocyanine (B1677752), have often employed high-boiling, potentially hazardous solvents like trichlorobenzene or nitrobenzene (B124822). scientific.netresearchgate.net Greener alternatives, such as dioctyl phthalate, have been explored, which can make the production process more environmentally friendly and allow for solvent recycling. scientific.netgoogle.com The ideal green synthesis, however, moves towards solvent-free methods. Mechanochemistry, which uses mechanical force to drive reactions, is a prime example of a solvent-free technique that can be applied to the synthesis of metal-organic frameworks (MOFs) like iron(III) phthalate.

The use of renewable feedstocks is another cornerstone of green chemistry. sigmaaldrich.comnih.gov Research is ongoing to source starting materials, such as phthalic acid, from biorenewable resources rather than petroleum-based feedstocks. This shift not only reduces the carbon footprint of the synthesis but also aligns with the principles of a circular economy.

Catalysis plays a crucial role in the green synthesis of iron(III) phthalate complexes. sigmaaldrich.comnih.gov The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. For instance, in the synthesis of iron phthalocyanine from phthalic anhydride, ammonium (B1175870) molybdate (B1676688) has been used as a catalyst to improve reaction efficiency. scientific.netresearchgate.net The development of highly active and selective catalysts allows for reactions to be carried out under milder conditions, thus reducing energy consumption.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green chemistry. sigmaaldrich.com Synthetic routes for iron(III) phthalate are being optimized to maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of waste.

Finally, designing for degradation is a forward-thinking principle being applied to these complexes. nih.gov This involves designing iron(III) phthalate compounds that, after their useful lifetime, can break down into innocuous substances, preventing their persistence in the environment.

| Green Chemistry Principle | Application in Iron(III) Phthalate Synthesis | Research Findings |

| Safer Solvents | Replacement of hazardous solvents like nitrobenzene with greener alternatives like dioctyl phthalate. scientific.netresearchgate.netgoogle.com | Use of dioctyl phthalate in the synthesis of a related compound, iron phthalocyanine, resulted in a more environmentally friendly process with the potential for solvent recycling. scientific.netgoogle.com |

| Use of Renewable Feedstocks | Sourcing phthalic acid or its precursors from biological sources instead of petrochemicals. jddhs.com | This approach is a broader goal in green chemistry to reduce reliance on fossil fuels. jddhs.com Specific applications to iron(III) phthalate are an active area of research. |

| Catalysis | Employing catalysts like ammonium molybdate to improve reaction efficiency and reduce energy consumption. sigmaaldrich.comscientific.netresearchgate.net | Catalytic methods in the synthesis of related iron complexes have shown to increase yield and allow for milder reaction conditions. scientific.netresearchgate.net |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. sigmaaldrich.com | Optimization of reaction stoichiometry and conditions to reduce byproducts is a key focus in the synthesis of complex molecules. |

| Design for Degradation | Creating iron(III) phthalate complexes that can biodegrade into non-toxic components after their intended use. nih.gov | This is a proactive approach to minimize the long-term environmental impact of the chemical compound. |

Post-Synthetic Modification and Derivatization of Iron(III) Phthalate Frameworks

Post-synthetic modification (PSM) is a powerful strategy for the functionalization of metal-organic frameworks (MOFs), including those based on iron(III) phthalate. rsc.orgresearchgate.netrsc.org This approach involves the chemical transformation of a pre-synthesized MOF, allowing for the introduction of new functionalities that might not be accessible through direct synthesis. rsc.orgresearchgate.netrsc.org Derivatization, a related concept, involves modifying the organic linkers or metal nodes to tune the properties of the framework.

One of the primary PSM techniques is the covalent modification of the organic linker. nih.gov For iron(III) phthalate frameworks, if a substituted phthalic acid is used in the initial synthesis (e.g., 2-aminoterephthalic acid for a related iron-carboxylate MOF), the functional group on the linker (in this case, an amine group) can serve as a handle for further reactions. nih.govnih.gov This allows for the attachment of a wide range of molecules, including fluorescent dyes for imaging applications or therapeutic agents for drug delivery. nih.govnih.gov

Another significant PSM approach is modification at the metal nodes. The iron(III) centers in the framework can have open coordination sites that allow for the binding of new ligands after the framework has been assembled. This can be used to introduce catalytic sites or to alter the electronic and magnetic properties of the material.

The functionalization of iron(III) phthalate frameworks can also be achieved through the encapsulation of guest molecules within the pores of the MOF. While not a modification of the framework itself, this method of derivatization can impart new properties to the composite material.

The stability of the iron(III) phthalate framework is a crucial consideration during post-synthetic modification. While some iron-based MOFs are known for their robustness, the reaction conditions for PSM must be carefully chosen to avoid degradation of the framework structure. researchgate.net

| Modification Strategy | Description | Research Findings and Potential Applications |

| Covalent Linker Modification | Chemical reactions on functional groups of the phthalate linker after framework synthesis. nih.gov | In a related iron-carboxylate MOF, amine groups on the linker were used to attach a BODIPY dye for optical imaging and a cisplatin (B142131) prodrug for anticancer therapy. nih.govnih.gov |

| Modification at Metal Nodes | Coordination of new ligands to the iron(III) centers. | This can be used to introduce catalytically active sites or to tune the magnetic and electronic properties of the framework. |

| Ligand Exchange | Replacement of the original phthalate linkers with different organic linkers. acs.orgresearchgate.net | Allows for fine-tuning of the pore environment and can be used to introduce new functionalities for selective adsorption or catalysis. |

| Guest Encapsulation | Incorporation of molecules within the pores of the framework. | This can be used for controlled drug release or to create composite materials with novel electronic or optical properties. |

Structural Elucidation and Advanced Characterization of Iron Iii Phthalate Complexes

High-Resolution Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. carleton.edumdpi.com This technique provides unambiguous information on bond lengths, bond angles, and the coordination geometry of the metal center, which are critical for understanding the complex's properties.

While a simple binary crystal structure for "iron(3+);phthalate" is not readily found in the literature, numerous coordination polymers incorporating the iron(III)-phthalate motif have been characterized. In these structures, the phthalate (B1215562) anion often acts as a bridging ligand, linking multiple iron centers to form extended one-, two-, or three-dimensional networks.

For instance, in many iron(III) carboxylate coordination polymers, the Fe(III) ion typically adopts an octahedral coordination geometry. nih.gov The coordination sphere is completed by oxygen atoms from the carboxylate groups of the phthalate ligands and, in some cases, by solvent molecules (e.g., water) or other co-ligands. The Fe-O bond lengths are a key parameter, typically falling in the range of 1.9 to 2.1 Å for high-spin Fe(III) complexes. The phthalate ligand can coordinate in various modes, including chelating to a single metal center or, more commonly, bridging between two or more iron centers, which facilitates the formation of the polymeric network.

Table 1: Representative Crystallographic Data for an Iron(III) Coordination Polymer

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0140 |

| b (Å) | 13.8250 |

| c (Å) | 7.5720 |

| β (°) | 102.946 |

| Fe(III) Coordination Number | 6 |

| Fe(III) Geometry | Octahedral |

| Typical Fe-O Bond Length (Å) | ~1.9 - 2.1 |

Note: Data is representative of typical iron(III) coordination polymers and may not correspond to a specific iron(III) phthalate complex. nih.gov

Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline (powdered) materials. ucmerced.edu Its primary role is to confirm the phase purity of a synthesized bulk sample. units.it The experimental PXRD pattern of a newly synthesized iron(III) phthalate complex is compared to a pattern simulated from the atomic coordinates obtained by SCXRD. A match between the peak positions and relative intensities confirms that the bulk material consists of the desired crystalline phase and is free from crystalline impurities.

PXRD is also instrumental in identifying different crystalline forms (polymorphs) of a compound and can be used to study amorphous materials, which lack long-range order and thus produce broad, diffuse diffraction patterns rather than sharp peaks. nih.gov For iron-containing samples, it is often advantageous to use a cobalt (Co) X-ray source instead of the more common copper (Cu) source to reduce fluorescence, which can create high background noise and obscure diffraction peaks.

Advanced Spectroscopic Probes

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter to reveal details about chemical bonding, functional groups, and the electronic environment of specific atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.comthermofisher.com When phthalic acid coordinates to an iron(III) center, its FTIR spectrum undergoes characteristic changes.

The most significant change is observed in the carboxylate region. The broad O-H stretching band of the free carboxylic acid (typically found around 3300-2500 cm⁻¹) disappears, and the sharp C=O stretching vibration (around 1700 cm⁻¹) is replaced by two new distinct bands. orgchemboulder.com These correspond to the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching vibrations of the coordinated carboxylate (COO⁻) group. spectroscopyonline.com

The separation between the wavenumbers of these two bands (Δν = ν_asym_ - ν_sym_) provides insight into the coordination mode of the carboxylate ligand:

Unidentate: One oxygen atom coordinates to the metal. This mode results in a large separation (Δν > 200 cm⁻¹). 911metallurgist.com

Bidentate Chelating: Both oxygen atoms coordinate to the same metal ion. This leads to a smaller separation (Δν < 110 cm⁻¹).

Bidentate Bridging: Each oxygen atom coordinates to a different metal ion, linking them together. The separation is typically intermediate (Δν ≈ 140-200 cm⁻¹). 911metallurgist.com

In addition, new vibrational bands corresponding to the Fe-O bonds typically appear in the low-frequency region of the spectrum (usually below 600 cm⁻¹), providing direct evidence of metal-ligand coordination. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Frequencies for Iron(III) Phthalate Complexes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Asymmetric Carboxylate Stretch (ν_asym_COO⁻) | 1650 - 1540 | Indicates coordination of the carboxylate group. spectroscopyonline.com |

| Symmetric Carboxylate Stretch (ν_sym_COO⁻) | 1450 - 1360 | Position helps determine the coordination mode. spectroscopyonline.com |

| C-H Aromatic Bending | 895 - 730 | Fingerprint region for the phthalate benzene (B151609) ring. rsc.org |

| Fe-O Stretch | 600 - 400 | Confirms the formation of the metal-oxygen bond. researchgate.net |

Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light (usually from a laser) and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. ias.ac.in The Raman spectrum of an iron(III) phthalate complex provides a characteristic "fingerprint" that is unique to its structure.

Key features in the Raman spectrum include:

Ring Breathing Modes: Strong, sharp peaks associated with the vibrations of the phthalate aromatic ring, which are useful for identification. rsc.org

Carboxylate Vibrations: The symmetric COO⁻ stretch is often strong in the Raman spectrum, complementing the FTIR data.

Metal-Ligand Modes: Low-frequency vibrations corresponding to Fe-O stretches and other skeletal modes can be observed, providing information about the coordination environment. dtic.mil

A challenge in acquiring Raman spectra for iron complexes can be fluorescence, where the sample absorbs the laser light and re-emits it at a different wavelength, obscuring the weaker Raman scattering. This can sometimes be mitigated by changing the excitation wavelength of the laser. researchgate.net

Table 3: Expected Raman Shifts for Phthalate Ligand in an Iron(III) Complex

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Ring C-H Stretching | 3100 - 3000 | Aromatic C-H vibrations. rsc.org |

| Carboxylate Stretching Modes | 1600 - 1400 | Overlaps with ring stretching modes. rsc.org |

| Ring Breathing/Deformation Modes | 1100 - 600 | Provides a characteristic fingerprint of the ligand. nih.gov |

| Fe-O Stretching Modes | 600 - 400 | Low-frequency modes confirming coordination. osti.gov |

⁵⁷Fe Mössbauer spectroscopy is a highly specific nuclear technique that probes the local environment of iron nuclei. mdpi.com It is exceptionally sensitive to the oxidation state, spin state, and coordination geometry of iron. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q_). acs.org

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus and is highly indicative of the oxidation state. For high-spin iron(III) complexes, the isomer shift typically falls within a well-defined range, distinguishing it clearly from high-spin iron(II) compounds. asianpubs.org

Quadrupole Splitting (ΔE_Q_): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero ΔE_Q_ indicates a distortion from perfect cubic (e.g., octahedral or tetrahedral) symmetry. High-spin Fe(III) has a spherically symmetric d⁵ electron configuration (one electron in each d-orbital), which should theoretically produce no electric field gradient. However, small to moderate quadrupole splitting is often observed due to asymmetries in the surrounding ligand field, providing information about the distortion of the coordination geometry. mdpi.comnih.gov

For a typical octahedral high-spin iron(III) phthalate complex, the Mössbauer spectrum would be expected to show a doublet with parameters confirming the Fe(III) assignment. ias.ac.inresearchgate.net

Table 4: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron(III) Complexes

| Parameter | Typical Value Range (mm/s) | Information Provided |

| Isomer Shift (δ) | +0.20 to +0.50 | Confirms the +3 oxidation state of iron. asianpubs.org |

| Quadrupole Splitting (ΔE_Q) | 0.30 to 0.90 | Indicates distortion from perfect octahedral symmetry. researchgate.netresearchgate.net |

Note: Isomer shift values are typically reported relative to α-iron at room temperature.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic states and local atomic environment of iron in coordination complexes.

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a region of the XAS spectrum, provides information on the oxidation state and coordination geometry of the absorbing atom. For iron(III) phthalate complexes, the position of the Fe K-edge absorption energy would be indicative of the Fe(III) oxidation state. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination environment. For instance, the pre-edge peak is a characteristic fingerprint of the octahedral coordination of Fe(III) mdpi.com. Any shifts in the pre-edge peak position to higher energies would suggest an increase in the oxidation state mdpi.com.

Extended X-ray Absorption Fine Structure (EXAFS) analysis, another component of XAS, can provide detailed information about the local atomic structure around the iron center, including the type, number, and distance of neighboring atoms. In iron(III) phthalate, EXAFS would allow for the determination of Fe-O bond distances and the coordination number of the iron center. For example, in related iron oxide structures, a strong peak at around 1.54 Å in the Fourier transform of the EXAFS data corresponds to the Fe-O coordination shell mdpi.com.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. In the analysis of iron(III) phthalate, the high-resolution Fe 2p spectrum is of particular interest. The binding energies of the Fe 2p3/2 and Fe 2p1/2 peaks, as well as the presence of satellite peaks, can confirm the Fe(III) oxidation state. For instance, in mesoporous iron(III) carboxylate materials like MIL-100(Fe), the Fe 2p spectrum is used to verify the presence of Fe(III) researchgate.net. Similarly, in other Fe-based Metal-Organic Frameworks (MOFs), XPS has been used to identify the presence of both Fe(II) and Fe(III) species nih.gov. The C 1s and O 1s spectra would provide information about the phthalate ligand and its coordination to the iron center. For example, in MIL-100(Fe), the C 1s spectrum shows peaks corresponding to the carboxylate groups of the trimesic acid ligand researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Complexation

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes such as those of high-spin iron(III) presents unique challenges and opportunities for understanding their behavior in solution. The presence of unpaired electrons in high-spin Fe(III) leads to large chemical shift ranges and significant line broadening of NMR signals, which can make spectral assignment complex nih.govrsc.orgvu.lt.

For iron(III) phthalate complexes in solution, ¹H NMR spectra are expected to show resonances that are significantly shifted from their usual diamagnetic positions due to hyperfine interactions with the paramagnetic iron center. The signals of protons on the phthalate ligand that are closer to the iron center will experience larger paramagnetic shifts and greater line broadening. In some cases, the proton resonances of ligands directly coordinated to Fe(III) can be broadened into the baseline nih.gov.

Despite these challenges, paramagnetic NMR can provide valuable information about the solution-state structure and dynamics of these complexes. Titration studies, where spectra are recorded at different metal-to-ligand ratios, can help in the assignment of resonances and in determining the stoichiometry of the complexes formed in solution vu.lt.

The study of carboxylate coordination to iron(III) complexes using ¹H and ²H NMR has shown that the isotropic shifts are sensitive to the coordination mode of the carboxylate group acs.org. While specific data for iron(III) phthalate is not detailed, the principles from related systems suggest that changes in the coordination environment of the phthalate ligand would be reflected in the NMR spectrum.

Furthermore, ¹⁷O NMR spectroscopy can be a powerful tool to investigate the presence and exchange dynamics of water molecules in the inner coordination sphere of the iron(III) complex nih.govnih.gov. For iron(III) phthalate, this technique could determine if water molecules are directly coordinated to the iron center in solution and at what rate they exchange with the bulk solvent.

Electron Microscopy and Surface Analysis

Scanning Electron Microscopy (SEM) for Morphology and Particle Size

Transmission Electron Microscopy (TEM) for Nanoscale Features and Lattice Imaging

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of nanoscale features, internal structure, and, in the case of crystalline materials, lattice fringes.

For iron(III) phthalate complexes, particularly if they are in the form of nanoparticles or have nanoscale porosity, TEM would be an essential characterization tool. Studies on related materials, such as ultra-small iron-gallic acid coordination polymer nanoparticles, have utilized TEM to reveal regular particle sizes of approximately 5 nm nih.gov. High-resolution TEM (HR-TEM) can further provide details about the crystallinity of such nanoparticles. In the context of iron-based MOFs like MIL-53(Fe), HR-TEM has been used to investigate their structure at the nanoscale semanticscholar.org. For crystalline iron(III) phthalate, TEM could potentially be used for lattice imaging to visualize the arrangement of atoms in the crystal structure.

Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Analysis

Nitrogen adsorption-desorption isotherms are used to determine the specific surface area, pore volume, and pore size distribution of porous materials. This technique is particularly relevant for iron(III) phthalate if it forms a porous coordination polymer or a Metal-Organic Framework (MOF).

The shape of the isotherm provides information about the nature of the porosity. For example, iron-based MOFs such as MIL-100(Fe) and MIL-53(Fe) have been characterized by nitrogen adsorption nih.govnih.govmdpi.com. MIL-100(Fe) exhibits a polymodal pore size distribution with both micropores and mesopores, and its nitrogen adsorption isotherm can be used to calculate a Brunauer-Emmett-Teller (BET) surface area mdpi.com. The total pore volume of these materials is also determined from the isotherm data. For instance, some preparations of MIL-53(Fe) have shown relatively small BET surface areas and total pore volumes nih.gov. The type of isotherm, such as Type II or Type IV, gives further clues about the porous structure of the material.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

|---|---|---|---|

| MIL-100(Fe) | 569.191 | 0.4540 | researchgate.net |

| MIL-53(Fe) | 77.63 - 89.69 | 0.0929 - 0.1271 | nih.gov |

Thermal Analysis of Structural Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DTG), are employed to investigate the thermal stability and decomposition behavior of iron(III) phthalate complexes.

Studies on hydrated basic iron(III) phthalates (o-, m-, and p-isomers) have provided detailed insights into their thermal decomposition in air. The decomposition process typically begins with the loss of water molecules at lower temperatures, followed by the decomposition of the anhydrous complex at higher temperatures, ultimately yielding iron(III) oxide (α-Fe₂O₃) as the final product akjournals.com.

For iron(III) o-phthalate sesquihydrate, the TGA curve shows an initial weight loss corresponding to the removal of 1.5 water molecules up to 400 K akjournals.com. This is followed by a continuous mass loss until about 1073 K, with a total weight loss of 70.0%, which is in close agreement with the calculated value for the formation of Fe₂O₃ akjournals.com. The DTG curve for this compound exhibits peaks at 353 K and 573 K, indicating the main decomposition stages akjournals.com. The DTA curve shows endothermic and exothermic changes associated with dehydration and decomposition akjournals.com.

A study on potassium tris(phthalato)ferrate(III) hydrate, K₃[Fe(OOC-1,2-(C₆H₄)-COO)₃]·3H₂O, also describes a multi-step decomposition process researchgate.netakjournals.com. The dehydration and subsequent decomposition steps have been investigated, with the cis-dicarboxylate phthalate ligand being prone to the loss of a cyclic anhydride at moderately raised temperatures researchgate.net.

The thermal decomposition of iron(III) m-phthalate trihydrate and iron(III) p-phthalate monohydrate also proceeds through dehydration followed by decomposition of the anhydrous salt, with the formation of α-Fe₂O₃ as the end product akjournals.com.

| Technique | Temperature (K) | Observation | Reference |

|---|---|---|---|

| TGA | up to 400 | 10.5% weight loss (removal of 1.5 H₂O) | akjournals.com |

| TGA | up to 1073 | 70.0% total weight loss (formation of Fe₂O₃) | akjournals.com |

| DTG | 353 | Decomposition peak | akjournals.com |

| DTG | 573 | Decomposition peak | akjournals.com |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatilization Profiles

Thermogravimetric Analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition pathways of coordination complexes such as iron(III) phthalate. nasa.govuni-siegen.de This method measures changes in the mass of a sample as a function of temperature under a controlled atmosphere, providing quantitative insights into processes like dehydration, desorption, and decomposition. uni-siegen.de

Studies on potassium tris(phthalato)ferrate(III) trihydrate (K₃[Fe(phth)₃]·3H₂O), a representative iron(III) phthalate complex, reveal a multi-step thermal decomposition process when heated in a dynamic air atmosphere. researchgate.net The decomposition behavior indicates that the complex undergoes distinct stages of mass loss corresponding to the removal of water molecules followed by the degradation of the organic phthalate ligands. researchgate.netakjournals.com

The initial phase of decomposition involves dehydration, where the water of hydration is lost. researchgate.net This is followed by subsequent steps at higher temperatures corresponding to the decomposition of the anhydrous complex. researchgate.net It has been noted that cis-dicarboxylate complexes involving phthalate ligands are particularly susceptible to losing cyclic anhydrides at moderately elevated temperatures. researchgate.net The thermal decomposition of the tris(phthalato)iron(III) complex to iron oxide was not observed in the investigated temperature range up to 800 K. researchgate.net

The kinetic parameters of these decomposition steps can be calculated using various models to understand the mechanism of the solid-state reactions. researchgate.net

Table 1: TGA Decomposition Stages for a Representative Iron(III) Phthalate Complex

| Decomposition Stage | Temperature Range | Mass Loss Event |

| Stage I | Lower Temperature (<470 K) | Dehydration (Loss of H₂O molecules) |

| Stage II | Moderate Temperature | Initial decomposition of phthalate ligands |

| Stage III | Higher Temperature | Further decomposition of the complex |

Note: The specific temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.

Coordination Chemistry of Iron Iii Phthalate Systems

Ligand Binding Modes and Coordination Geometries of Phthalate (B1215562) with Iron(III)

The interaction between the phthalate ligand and the iron(III) center is multifaceted, leading to a range of coordination geometries and structures. The denticity and coordination mode of the carboxylate groups are pivotal in determining the final architecture of the complex.

The carboxylate groups of the phthalate ligand can coordinate to iron(III) ions in several ways, including monodentate, bidentate, and bridging fashions. mdpi.com In the monodentate mode, only one oxygen atom of a carboxylate group binds to the iron center. The bidentate mode involves both oxygen atoms of the same carboxylate group coordinating to a single iron ion, forming a chelate ring.

However, the most prevalent and structurally significant coordination mode in iron(III) phthalate systems is the bridging mode. scitechnol.comdoaj.orgscitechnol.com In this arrangement, a carboxylate group links two different iron(III) centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the distance and magnetic coupling between the iron centers. Research has shown that in some iron(III) phthalate complexes, the carboxyl groups of the phthalate dianion exhibit both monodentate and bridging functions simultaneously within the same structure. scitechnol.comdoaj.orgscitechnol.com This dual functionality contributes to the formation of extended polymeric networks. For instance, in the complex with the chemical formula [Fe₂(o-C₆H₄(COO)₂)₃], both monodentate and bridging coordination of the carboxylate groups are observed. scitechnol.comdoaj.orgscitechnol.com

The coordination number of iron(III) in these complexes is typically six, resulting in a distorted octahedral geometry. researchgate.net The specific coordination environment is determined by the combination of phthalate ligands and any co-ligands or solvent molecules that may be present.

Table 1: Coordination Modes of Carboxylate Groups in Iron(III) Phthalate Complexes

| Coordination Mode | Description | Structural Implication |

| Monodentate | One oxygen from a carboxylate group binds to one Fe(III) ion. | Can lead to terminal ligand positions or act as a point of attachment for further coordination. |

| Bidentate Chelate | Both oxygens from one carboxylate group bind to the same Fe(III) ion. | Forms a stable chelate ring, influencing local geometry. |

| Bridging | A carboxylate group links two different Fe(III) ions. | Key to the formation of polynuclear and polymeric structures. scitechnol.comdoaj.orgscitechnol.com |

The presence of substituents on the phthalate ring, particularly in the positions ortho to the carboxylate groups, can significantly influence the coordination chemistry of the resulting iron(III) complexes. Steric hindrance from bulky ortho-substituents can affect the ability of the carboxylate groups to coordinate in a particular fashion. For example, a bulky substituent may favor a monodentate coordination over a bidentate or bridging mode that requires more space.

Furthermore, electronic effects of the substituents can alter the acidity of the phthalic acid and the electron density on the carboxylate oxygen atoms, thereby influencing the strength of the Fe-O bonds. Electron-withdrawing groups can increase the acidity of the carboxylic acid protons and may lead to different complex formation constants or even stabilize different structural motifs compared to electron-donating groups. While specific studies focusing solely on ortho-substituted phthalate with iron(III) are not abundant in the provided search results, the principles of coordination chemistry suggest that such substitutions would provide a powerful tool for tuning the structural and electronic properties of the resulting complexes. doi.org Studies on other metal-phthalate systems demonstrate that the versatile coordination abilities of o-phthalic acid allow for a variety of structures. researchgate.net

Formation Kinetics and Thermodynamic Stability of Iron(III) Phthalate Complexes

The formation of iron(III) phthalate complexes is governed by both kinetic and thermodynamic factors. The thermodynamic stability of these complexes is quantified by their formation constants (or stability constants), which reflect the equilibrium position of the complexation reaction. Iron(III) is known to form very stable complexes with carboxylate ligands like phthalate. nih.gov

Studies on analogous iron(III)-carboxylate systems provide insight into the expected behavior of iron(III) phthalate. For example, the dissociation kinetics of iron(III) complexes are often studied to understand their stability under various conditions. nih.gov The formation of polynuclear species, such as the "dimer of dimers" motif observed in some iron(III) carboxylate complexes, is a result of a self-assembly process driven by the thermodynamic favorability of the resulting structure. bocsci.com The high stability of these complexes is a key factor in their formation and persistence in solution and the solid state. rsc.org

Table 2: Factors Influencing Formation and Stability of Iron(III) Phthalate Complexes

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| pH | Affects the protonation state of phthalic acid and the hydrolysis of Fe(III), influencing reaction rates. researchgate.net | Determines the speciation of the complex and its overall stability constant. nih.gov |

| Temperature | Generally increases reaction rates according to the Arrhenius equation. | Affects the equilibrium constant (ΔG = -RTlnK), with the effect depending on the enthalpy of reaction. |

| Solvent | Can influence reaction pathways and the solubility of reactants and products. | The nature of the solvent can affect the stability of the complex through solvation effects. |

| Ligand Concentration | Higher concentrations of phthalate will generally increase the rate of formation. | Influences the equilibrium position towards the formation of higher-order complexes. |

Supramolecular Interactions and Self-Assembly in Iron(III) Phthalate Systems

Beyond the primary coordination bonds between iron and phthalate, supramolecular interactions play a crucial role in the self-assembly of these systems into more complex and extended architectures. These non-covalent interactions, though weaker than coordination bonds, are highly directional and collectively contribute significantly to the stability and structure of the final material.

Hydrogen bonding is a prominent supramolecular interaction in iron(III) phthalate systems, especially when water molecules or other protic co-ligands are present in the coordination sphere or as lattice-held solvent molecules. These hydrogen bonds can link different complex units together, forming intricate one-, two-, or three-dimensional networks. researchgate.net For example, coordinated water molecules can act as hydrogen bond donors, while the carboxylate oxygen atoms of the phthalate ligands can act as acceptors.

The ability of the phthalate ligand to act as a bridging unit is fundamental to the formation of polymeric and layered structures in iron(III) phthalate systems. scitechnol.comdoaj.orgscitechnol.com When phthalate ligands bridge multiple iron(III) centers, one-dimensional chains are often formed. These chains can then be further organized into two-dimensional layers or three-dimensional frameworks through additional bridging ligands or supramolecular interactions like hydrogen bonding and π-π stacking. researchgate.netunist.ac.kr

Research has explicitly identified that iron(III) phthalate complexes can form polymer-layered structures. scitechnol.comdoaj.orgscitechnol.comijcce.ac.ir In the complex [Fe₂(o-C₆H₄(COO)₂)₃], the combination of monodentate and bridging carboxylate groups leads to a polymeric and layered framework. ijcce.ac.ir These extended structures are a hallmark of metal-organic frameworks (MOFs) and coordination polymers, where the predictable coordination of metal ions and organic linkers leads to materials with potentially porous and functional properties. The self-assembly process is a spontaneous organization of the individual molecular components into these ordered, extended structures, driven by the formation of stable coordination bonds and favorable supramolecular interactions. unist.ac.kr

Spin States and Magnetic Anisotropy in Iron(III) Phthalate Complexes

The magnetic properties of iron(III) complexes are dictated by the electron configuration of the d-orbitals of the metal center. Iron(III) has a d5 electron configuration, which can result in different spin states depending on the ligand field environment created by the coordinating ligands. The phthalate ligand, coordinating through its carboxylate oxygen atoms, typically creates a weak to moderate ligand field.

In an octahedral or pseudo-octahedral geometry, the five d-orbitals split into two sets: the lower energy t2g set and the higher energy eg set. For a d5 ion like Fe(III), the electrons can arrange in two primary configurations:

High-Spin (HS): When the ligand field splitting energy (Δo) is smaller than the spin-pairing energy (P), electrons will occupy all five d-orbitals individually before pairing up. This results in five unpaired electrons and a total spin quantum number S = 5/2. This is the most common state for Fe(III) with weak-field ligands like carboxylates.

Low-Spin (LS): With strong-field ligands, Δo is greater than P, forcing the electrons to pair in the lower energy t2g orbitals first. This results in one unpaired electron and a total spin quantum number S = 1/2.

Research on mixed-ligand iron complexes containing phthalate has shown that the Fe(III) center is typically in a high-spin state. For instance, in bishydrazine metal phthalates with the general formula M(C6H4(COO)2)2N2H4, where M includes iron, the magnetic and spectral data suggest a spin-free (high-spin) Fe(III) center in an octahedral geometry. tandfonline.com The presence of five unpaired electrons in the d-orbitals makes these complexes significantly paramagnetic.

Table 1: Possible Spin States for d5 Iron(III) Complexes

| Spin State | Spin Quantum Number (S) | Number of Unpaired Electrons | Electron Configuration (Octahedral) | Typical Ligand Field |

|---|---|---|---|---|

| High-Spin | 5/2 | 5 | t2g3 eg2 | Weak |

| Low-Spin | 1/2 | 1 | t2g5 eg0 | Strong |

Magnetic Anisotropy refers to the directional dependence of a material's magnetic properties. In mononuclear iron complexes, this property arises from the interaction of the electron spin with the orbital angular momentum (spin-orbit coupling) and the influence of the ligand field. For a high-spin Fe(III) complex (S = 5/2), which has a spherically symmetric 6A1g ground term, the magnetic anisotropy is generally small. However, distortions from perfect octahedral or tetrahedral symmetry can lead to a splitting of the ground state even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS) .

This splitting is described by the axial (D) and rhombic (E) ZFS parameters. A negative D value indicates that the MS = ±5/2 states are lowest in energy, leading to an "easy-axis" of magnetization, a key feature for single-molecule magnets (SMMs). berkeley.edu A positive D value signifies an "easy-plane" of anisotropy. The magnitude of D is influenced by the coordination geometry and the nature of the ligands. While specific ZFS parameters for a pure iron(III) phthalate complex are not extensively documented in the literature surveyed, the distorted coordination environment provided by the phthalate ligand would be expected to induce some degree of magnetic anisotropy. The energy of a magnetic system is dependent on the direction of an applied field, resulting in energy minima along certain "easy axes" and maxima along "hard axes". aps.org

Redox Chemistry of Iron(III) Centers within Phthalate Ligand Environments

The redox chemistry of iron, cycling between its ferrous (FeII) and ferric (FeIII) states, is fundamental to many chemical and biological processes. The phthalate ligand, by coordinating to the iron center, significantly influences the redox potential of the FeIII/FeII couple and the kinetics of electron transfer.

This behavior is crucial in understanding iron's role in enzymatic systems. The phthalate dioxygenase (PDO) system, a Rieske non-heme iron enzyme, catalyzes the dihydroxylation of phthalate. acs.org In this enzyme, electrons are transferred to a mononuclear iron center to facilitate the reaction with oxygen. A notable finding is that during the catalytic cycle of PDO, the mononuclear iron center remains in the ferrous (FeII) state upon completion of the oxidation of the substrate. acs.org This is in contrast to other related dioxygenases where the iron center ends up in the ferric (FeIII) state. This suggests that the phthalate-binding environment within the enzyme's active site modulates the redox properties of the iron center to facilitate its specific catalytic function, preventing the iron from being readily oxidized to Fe(III).

The interaction between the iron center and its redox partners is also governed by the ligand environment. In the phthalate dioxygenase system, communication between the Rieske [2Fe-2S] cluster and the mononuclear Fe(II) center is facilitated by bridging amino acid residues, and this communication is regulated by the redox state of the Rieske center and the binding of the phthalate substrate. nih.gov Furthermore, in bimetallic catalyst systems used for environmental remediation, the presence of phthalates can influence the electron transfer cycles between different metal centers, such as Fe2+/Fe3+ and Mn2+/Mn3+/Mn4+, affecting the efficiency of processes like the degradation of pollutants. mdpi.comresearchgate.net

Table 2: Influence of Phthalate Ligand on Iron Redox Properties

| System | Observation | Implication | Reference(s) |

|---|---|---|---|

| Aqueous Fe(II) Solutions | The oxidation rate of Fe(II) is decreased in the presence of phthalate ions. | The phthalate ligand stabilizes the Fe(II) oxidation state relative to Fe(III). | researchgate.net |

| Phthalate Dioxygenase (PDO) Enzyme | Mononuclear iron center remains as Fe(II) after the catalytic reaction. | The active site environment, including phthalate binding, tunes the iron's redox potential to maintain the Fe(II) state for catalysis. | acs.org |

Electronic Structure and Spectroscopic Properties of Iron Iii Phthalate

Ligand Field Theory and d-Orbital Splitting in Iron(III) Phthalates

Ligand Field Theory (LFT) is an extension of Crystal Field Theory (CFT) and provides a more complete model of the electronic structure of transition metal complexes by considering both electrostatic interactions and the covalent nature of metal-ligand bonds. numberanalytics.comlibretexts.org When the Fe³⁺ ion is surrounded by ligands, such as the carboxylate groups from phthalate (B1215562), the degeneracy of its five d-orbitals is lifted. quora.comnumberanalytics.com The way these orbitals split depends on the geometry of the coordination complex. In many carboxylate complexes, the iron center is in an octahedral or distorted octahedral environment.

In an octahedral field, the d-orbitals split into two sets with different energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglibretexts.org The energy separation between these sets is known as the ligand field splitting parameter (Δo or 10Dq). libretexts.orguri.edu

The Fe³⁺ ion has a d⁵ configuration. The arrangement of these five electrons in the split d-orbitals depends on the relative magnitudes of the ligand field splitting energy (Δo) and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital.

High-Spin State : If Δo is smaller than P, the electrons will occupy the higher-energy eg orbitals before pairing up in the lower-energy t₂g orbitals. This results in a configuration of (t₂g)³(eg)² with five unpaired electrons. libretexts.org

Low-Spin State : If Δo is larger than P, the electrons will fill the lower-energy t₂g orbitals completely before occupying the eg orbitals, leading to a (t₂g)⁵ configuration with one unpaired electron. libretexts.org

Phthalate, as a carboxylate ligand, is generally considered a weak-field ligand, meaning it produces a relatively small Δo. Consequently, iron(III) phthalate complexes are typically high-spin. libretexts.orgresearchgate.net

The ground state of a high-spin d⁵ ion in an octahedral field is ⁶A₁g. According to the rules of electronic transitions, any transition from this ground state to an excited state must involve a change in spin multiplicity (a spin-forbidden transition), as all excited states have a different spin. researchgate.net These spin-forbidden d-d transitions are typically weak, resulting in pale colors for many high-spin Fe³⁺ complexes. The interpretation of the ligand field spectra for d⁵ ions is complex due to the large number of possible spin-forbidden transitions. researchgate.net

Table 1: Ligand Field Parameters for Fe³⁺ in Different Coordination Environments

| Parameter | Description | Typical Value/Observation |

| Δo (or 10Dq) | Ligand Field Splitting Energy | For Fe³⁺ with oxygen-donor ligands, this value is moderate, leading to high-spin complexes. For example, [Fe(H₂O)₆]³⁺ has a Δo of 14,300 cm⁻¹. libretexts.org |

| B (Racah Parameter) | Inter-electronic Repulsion | Reflects the extent of covalency (nephelauxetic effect). Lower values indicate higher covalency. |

| C (Racah Parameter) | Inter-electronic Repulsion | Often considered in relation to B (C/B ratio). researchgate.net |

| Spin State | Electron Configuration | High-spin, (t₂g)³(eg)², is expected for iron(III) phthalate. |

Charge Transfer Transitions and Optical Absorption Characteristics

The optical absorption spectrum of iron(III) phthalate is characterized by both d-d transitions and more intense charge-transfer bands.

d-d Transitions : As discussed, the transitions between the split d-orbitals of the high-spin Fe³⁺ center are spin-forbidden. These appear as weak absorption bands in the visible region of the spectrum. For instance, studies of Fe³⁺ ions doped into potassium hydrogen phthalate crystals show absorption peaks in the visible region between 450 and 500 nm, which are attributed to ligand interactions. researchgate.net In related systems, such as the mixed-valence mineral voltaite, Fe³⁺ ligand-field transitions are observed around 14,000 cm⁻¹ (714 nm, ⁶A₁g→⁴T₁g), 19,000 cm⁻¹ (526 nm, ⁶A₁g→⁴T₂g), and 23,500 cm⁻¹ (425 nm, ⁶A₁g→⁴A₁g, ⁴Eg). researchgate.netrsc.org

Ligand-to-Metal Charge Transfer (LMCT) : More prominent features in the UV-Vis spectrum of Fe³⁺ complexes are typically the intense Ligand-to-Metal Charge Transfer (LMCT) bands. nih.gov These transitions involve the excitation of an electron from a high-energy orbital on the phthalate ligand to a lower-energy d-orbital on the Fe³⁺ center. Fe(III)-carboxylate complexes are known to absorb light in the near-UV and visible regions due to LMCT. koreascience.kracs.org For example, the Fe(III)-tartrate complex, another carboxylate complex, shows a significant absorption band at 345 nm. koreascience.kr These intense LMCT bands are often responsible for the yellowish-brown color of many Fe³⁺ solutions and can obscure the weaker d-d transitions.

Table 2: Reported Absorption Maxima for Fe(III) in Phthalate-Containing Systems

| System | λmax (nm) | Assignment/Context | Source(s) |

| Fe³⁺ doped in Potassium Hydrogen Phthalate | 450-500 | Ligand interaction bands | researchgate.net |

| Fe(III)-chelate in Phthalate Buffer (pH 3.75) | 420, 650 | Complex formation with Mordant Blue-9 dye | tiu.edu.iq |

| Fe(III) with Squaric Acid in Phthalate Buffer (pH 2.7) | 515 | Complex formation | ajrconline.org |

| Fe(III)-Tartrate Complex | 345 | LMCT | koreascience.kr |

Photophysical Properties and Luminescence Phenomena

The photophysical properties of most iron(III) complexes, including iron(III) phthalate, are dominated by non-radiative decay processes. Typically, Fe³⁺ complexes are non-luminescent or very weakly luminescent at room temperature. nih.gov The presence of low-lying, thermally accessible ligand field (d-d) states provides an efficient pathway for the de-excitation of any initial excited state (like an LMCT state) without the emission of light. nih.govroyalsocietypublishing.org

In fact, the Fe³⁺ ion is often an effective quencher of luminescence. For example, luminescent metal-organic frameworks (MOFs) often show a decrease or complete quenching of their fluorescence in the presence of Fe³⁺ ions. acs.org This quenching occurs because the energy from the MOF's excited state can be transferred to the Fe³⁺ center, which then decays non-radiatively.

A related phenomenon that involves a phthalate derivative is the chemiluminescence of luminol. The oxidation of luminol, a reaction often catalyzed by iron, produces 3-aminophthalate (B1234034) in an electronically excited state. wikipedia.org This excited molecule then relaxes to its ground state by emitting a photon of light, typically around 425 nm. wikipedia.org While this demonstrates that a phthalate derivative can be the emitting species, it is a specific reaction pathway and does not represent intrinsic luminescence of iron(III) phthalate itself.

Electronic Delocalization and Inter-Valence Charge Transfer

Electronic delocalization involves the distribution of electron density over several atoms in a molecule. In iron(III) phthalate, there can be a degree of covalent interaction between the metal d-orbitals and the π-system of the phthalate ligand. This delocalization stabilizes the complex and influences its electronic properties. benchchem.com The planar, conjugated structure of the phthalocyanine (B1677752) ligand, a relative of phthalate, is noted to facilitate electron delocalization, which enhances the reactivity of the central iron atom. benchchem.com Similar, though less extensive, delocalization can be expected with the phthalate ligand.

Inter-valence charge transfer (IVCT) is a distinct electronic transition that occurs specifically in mixed-valence compounds, where a metal is present in more than one oxidation state (e.g., Fe²⁺ and Fe³⁺) within the same molecule or crystal lattice. nih.gov If a mixed-valence iron phthalate complex were formed, an electron could be transferred from the Fe²⁺ center to the Fe³⁺ center upon absorption of light.

This IVCT process gives rise to a characteristic broad and intense absorption band that is not present in the spectra of the single-valence species. researchgate.netrsc.org These bands are typically found in the near-infrared (NIR) region of the spectrum. The energy and intensity of the IVCT band provide insight into the degree of electronic communication and delocalization between the metal centers. nih.gov For example, in the mixed-valence mineral voltaite, a broad IVCT band is centered at 16,500 cm⁻¹ (606 nm). rsc.org The observation of such a band in an iron phthalate system would be definitive evidence for a mixed-valence state with significant electronic delocalization between the iron ions.

Catalytic Applications of Iron Iii Phthalate

Homogeneous and Heterogeneous Catalysis

Iron-based catalysis can be broadly categorized into homogeneous and heterogeneous systems. encyclopedia.pub In homogeneous catalysis, the iron catalyst exists in the same phase as the reactants, typically in an aqueous solution. researchgate.net This often involves soluble Fe(III) salts that form aquacomplexes or complexes with organic ligands like phthalates. researchgate.net Heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as solid iron oxides or iron complexes immobilized on a solid support. mdpi.commdpi.com

While homogeneous systems can offer high activity, heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture and potential for reuse. mdpi.comresearchgate.net Research has explored immobilizing iron complexes on various supports like silica, zeolites, and polymers to bridge the gap between the two types of catalysis. mdpi.com In the context of iron(III) phthalate (B1215562), its catalytic activity is observed in both systems. In aqueous degradation processes, dissolved Fe(III) ions can form complexes with phthalates, acting as homogeneous catalysts. researchgate.net Conversely, iron oxides or iron-containing metal-organic frameworks (MOFs) can act as heterogeneous catalysts for similar reactions. nih.govnih.gov

The Fenton reaction is a cornerstone of advanced oxidation processes, utilizing a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, typically Fe(II), to generate powerful hydroxyl radicals (•OH) for the oxidation of organic pollutants. researchgate.net The photo-Fenton process enhances this system by using light (UV or visible) to promote the reduction of Fe(III) back to the catalytically active Fe(II), thereby accelerating the reaction and enabling the use of Fe(III) salts as the initial catalyst. tandfonline.com

Iron(III) complexes with carboxylates, such as phthalate, can participate in photo-Fenton-like processes. researchgate.net In these systems, the irradiation of the Fe(III)-phthalate complex leads to a ligand-to-metal charge transfer, generating Fe(II) and initiating the Fenton cycle for pollutant degradation. researchgate.netrsc.org This process is particularly effective for the degradation of stable organic pollutants in water. researchgate.net For instance, the degradation of dimethyl phthalate (DMP) is significantly enhanced in a Fe(III)/H₂O₂ system under visible light, where the iron complex acts as a photosensitizer and a catalyst for H₂O₂ decomposition. researchgate.netrsc.org The efficiency of these systems is influenced by factors such as pH, with an optimal range typically between 3.0 and 4.0, and the concentrations of the iron catalyst and H₂O₂. researchgate.net

Research has demonstrated that even in the absence of H₂O₂, the photo-degradation of pollutants like dibutyl phthalate (DBP) can occur in the presence of Fe(III) in an aqueous solution, where the photolysis of Fe(III)-aqua complexes generates the necessary hydroxyl radicals. researchgate.net The process is catalytic because the Fe(II) produced is re-oxidized to Fe(III), allowing the cycle to continue. researchgate.net

Table 1: Research Findings on Fenton and Photo-Fenton-like Degradation using Iron Catalysts

| Pollutant | Catalyst System | Conditions | Degradation Efficiency | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Dimethyl Phthalate (DMP) | Fe(III)/tartrate/H₂O₂ | Visible light, pH 3.0-4.0 | Effective photodegradation | The system effectively utilizes visible light. The Fe(III)-carboxylate complex is crucial for the reaction. | researchgate.net |

| Dibutyl Phthalate (DBP) | Fe(III) in aqueous solution | Sunlight or monochromatic irradiation | Complete mineralization over time | Degradation is initiated by hydroxyl radicals from excited Fe(III) aquacomplexes. The process is catalytic due to Fe(III) regeneration. | researchgate.net |

| Rhodamine B (RhB) | Fe(III)-porphyrin ⊂ UiO-66 MOF / H₂O₂ | Visible light | ~100% in 60 min | The iron-porphyrin complex acts as both a photosensitizer and a Fenton-like catalyst, accelerating the reaction. | rsc.org |

| Pentachlorophenol (PCP) | H₂O₂/Fe(III)/Humic Acid | pH 5.0, light irradiation | >90% in 5 hours | The presence of humic acid, an organic ligand, significantly enhances the degradation of PCP in the photo-Fenton system. | acs.org |

| Ciprofloxacin | Bioschwertmannite / H₂O₂ / EDTA | pH 5, UV irradiation | 99.16% | The use of EDTA as a chelating agent enhances iron solubility and promotes the photo-reduction of Fe(III) to Fe(II), facilitating the photo-Fenton reaction. | tandfonline.com |

The primary mechanism for the degradation of organic compounds in Fenton and photo-Fenton systems is the generation of highly reactive radical species.

Hydroxyl Radical (•OH) Generation: In acidic aqueous solutions, Fe(III) exists as various aquacomplexes, such as [Fe(H₂O)₆]³⁺ and the deprotonated species [Fe(OH)(H₂O)₅]²⁺. Under UV or sunlight irradiation, these complexes, particularly [Fe(OH)]²⁺, undergo a photoredox process involving an intramolecular ligand-to-metal charge transfer (LMCT). This process generates an Fe(II) ion and a hydroxyl radical (•OH), which is a powerful, non-selective oxidant capable of degrading a wide range of organic pollutants. researchgate.net

The reaction can be summarized as: Fe(OH)²⁺ + hν → Fe²⁺ + •OH researchgate.net

The Fe²⁺ generated can then react with hydrogen peroxide in a classical Fenton reaction to produce another hydroxyl radical, propagating the degradation process: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net

Sulfate (B86663) Radical (SO₄•⁻) Generation: In addition to hydroxyl radicals, sulfate radicals (SO₄•⁻) have emerged as another powerful oxidant for environmental remediation. researchgate.net Sulfate radicals can be generated by activating persulfates, such as peroxymonosulfate (B1194676) (PMS, HSO₅⁻) or peroxydisulfate (B1198043) (PDS, S₂O₈²⁻), with catalysts like iron ions. frontiersin.org

The activation process can be initiated by either Fe(II) or Fe(III): Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻ Fe³⁺ + S₂O₈²⁻ → Fe²⁺ + S₂O₈•⁻

In systems involving sulfur-containing minerals like pyrite (B73398) (FeS₂), sulfides can act as the dominant electron donor for activating PMS and mediating the regeneration of Fe(II), which in turn activates PMS to generate sulfate radicals for the degradation of pollutants like diethyl phthalate (DEP). capes.gov.br The conversion of sulfur species during the reaction can also lead to intermediates like sulfite (B76179) (SO₃²⁻), which is found to be a key species responsible for generating sulfate radicals. capes.gov.br The combination of UV light with a persulfate/Fe(II) system has been shown to be highly effective for removing phthalic acid from aqueous solutions. jbums.org

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net Iron(III) phthalate and related iron compounds are key catalysts in several AOPs, including photocatalysis and electrochemical catalysis. researchgate.netiwaponline.com

Photocatalysis is an AOP that utilizes a semiconductor catalyst (photocatalyst) and a light source to generate reactive oxygen species. While materials like TiO₂ are common photocatalysts, iron(III) complexes and iron oxides also exhibit significant photocatalytic activity. researchgate.netnih.gov

The photocatalytic degradation of dibutyl phthalate (DBP) has been demonstrated using α-Fe₂O₃ (hematite) nanoparticles under UV irradiation. nih.govroyalsocietypublishing.org In this heterogeneous system, the presence of H₂O₂ enhances the degradation efficiency. The process involves the generation of active hydroxyl radicals that attack the DBP molecule. royalsocietypublishing.org The degradation pathway proceeds through several intermediates, including ortho-phthalate monobutyl ester, benzoic acid, and benzaldehyde, before eventual mineralization to CO₂ and H₂O. nih.govroyalsocietypublishing.org The efficiency of such systems is dependent on parameters like catalyst loading, H₂O₂ concentration, and pH. nih.gov

In homogeneous systems, Fe(III) complexes with phthalates or other organic acids act as photocatalysts. researchgate.netresearchgate.net The degradation of dibutyl phthalate (DBP) induced by Fe(III) in aqueous solution under sunlight is an example of a homogeneous photocatalytic process. researchgate.net The excitation of the Fe(III)-aqua complex is the key step that produces hydroxyl radicals responsible for the degradation. researchgate.net This method is considered environmentally friendly as it utilizes naturally abundant iron and sunlight. researchgate.net

Table 2: Research Findings on Photocatalytic Degradation of Organic Pollutants

| Pollutant | Catalyst System | Intermediates Identified | Final Products | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Dibutyl Phthalate (DBP) | α-Fe₂O₃ nanoparticles / H₂O₂ / UV | Ortho-phthalate monobutyl ester, methyl benzoic acid, benzoic acid, benzaldehyde, heptyl aldehyde | CO₂, H₂O | Hollow α-Fe₂O₃ nanoparticles showed the highest efficiency. Degradation reached 93% in 90 minutes under optimal conditions (pH 6.5). | nih.govroyalsocietypublishing.orgfigshare.com |

| Dibutyl Phthalate (DBP) | Fe(III) in aqueous solution / Sunlight | Hydroxy, dihydroxy, and carboxylic derivatives | CO₂, H₂O | The process is catalytic due to the continuous regeneration of Fe(III) and formation of •OH radicals, leading to complete mineralization. | researchgate.net |

| Dimethyl Phthalate (DMP) | Fe(III)/tartrate/H₂O₂ / Light | Not specified | Not specified | The system can effectively use various light sources, including fluorescent lamps and sunlight, with an optimal pH of 3.0-4.0. | researchgate.net |

| Rhodamine B (RhB) | Fe(III)-porphyrin ⊂ UiO-66 MOF / H₂O₂ / Visible Light | Not specified | Mineralized products (indicated by COD removal) | The integrated MOF structure acts as a recyclable, visible-light-driven photocatalyst with accelerated Fenton-like kinetics. | rsc.org |